2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide
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Overview
Description
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a tert-butylphenyl group, a thiazole ring, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide typically involves the reaction of 4-tert-butylphenyl acetic acid with thiazole derivatives under specific conditions. The reaction is often catalyzed by agents such as palladium or copper complexes to facilitate the coupling process . The reaction conditions may include refluxing in solvents like toluene or dimethylformamide (DMF) at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction parameters ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Toluene, DMF, ethanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with biological macromolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its electron-transporting properties in light-emitting diodes.
4,4’-di-tert-butylbenzil: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Uniqueness
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide stands out due to its unique combination of a tert-butylphenyl group and a thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H22N2OS/c1-12(15-10-18-11-21-15)19-16(20)9-13-5-7-14(8-6-13)17(2,3)4/h5-8,10-12H,9H2,1-4H3,(H,19,20) |
InChI Key |
CNTHVYSUFBEWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CS1)NC(=O)CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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